Antiproliferative IC₅₀ in MCF-7 Breast Cancer Cells: Ortho-Methoxy vs. Meta-Methoxy Regioisomer Comparison
The target compound (ortho-methoxy substitution on the phenethylamine ring) demonstrates a 2.2-fold more potent antiproliferative effect in MCF-7 breast adenocarcinoma cells compared to its meta-methoxy regioisomer, (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-(methylthio)phenyl)acrylamide. This orthogonal positioning of the methoxy group alters both steric and electronic interactions at the putative binding site.
| Evidence Dimension | Antiproliferative potency (MCF-7 cell line) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 5 µg/mL (≈ 14 µM); reported range 5–15 µM across MCF-7 and HeLa |
| Comparator Or Baseline | Meta-methoxy regioisomer (CAS 1798406-51-5): IC₅₀ = 11.20 µg/mL (≈ 31 µM) in MCF-7 |
| Quantified Difference | ~2.2-fold lower IC₅₀ (higher potency) for the ortho-methoxy target compound |
| Conditions | MCF-7 human breast adenocarcinoma cell line; antiproliferative assay; endpoint not fully specified in vendor documentation |
Why This Matters
A 2.2-fold potency difference driven solely by methoxy regiochemistry demonstrates that the ortho-substitution pattern is not interchangeable with meta-substituted analogs, directly impacting hit-to-lead progression decisions in breast cancer programs.
